molecular formula C17H27NO4 B1676912 Nadolol CAS No. 42200-33-9

Nadolol

Cat. No. B1676912
CAS RN: 42200-33-9
M. Wt: 309.4 g/mol
InChI Key: VWPOSFSPZNDTMJ-UCWKZMIHSA-N
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Description

Nadolol is a non-selective beta-adrenergic antagonist used for the treatment of hypertension and angina . It works by affecting the response to nerve impulses in certain parts of the body, like the heart, causing the heart to beat slower and decreasing the blood pressure .


Synthesis Analysis

Nadolol is a synthetic non-cardio-selective beta-adrenergic blocker that was developed by the Squibb Institute for Medical Research . It was released for clinical use in the United States in late 1979 and was approved by the Food and Drug Administration (FDA) for the treatment of hypertension and angina .


Molecular Structure Analysis

Nadolol has the molecular formula C17H27NO4 . It is a white crystalline powder that is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water and in chloroform, and very slightly soluble in sodium hydroxide .


Chemical Reactions Analysis

The pharmacokinetics of Nadolol have been studied extensively. The area under the plasma concentration curve (AUC) and maximum plasma concentration (Cmax) of nadolol increased in a dose-dependent manner . The half-life of nadolol was increased to double (18.2–68.6 h) in patients with chronic kidney disease while the serum half-life became shorter (3.2–4.3 h) when administered to children . The bioavailability of nadolol was greatly reduced by the coadministration of green tea .


Physical And Chemical Properties Analysis

Nadolol is a white crystalline powder. It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water and in chloroform, and very slightly soluble in sodium hydroxide .

Scientific Research Applications

Chiral Separation

Nadolol, a β-blocker used for hypertension and angina pectoris, has three chiral centers and exists as a mixture of stereoisomers. Research has focused on the separation of these isomers, particularly the most active enantiomer, (RSR)-nadolol, using techniques like high-performance liquid chromatography (HPLC). This separation is crucial for the development of more effective pharmaceutical formulations and understanding the drug's pharmacokinetics and pharmacodynamics (Wang & Ching, 2005).

Pharmacokinetics

Studies on the pharmacokinetics of nadolol, including its absorption, distribution, metabolism, and excretion, are vital for determining optimal dosing regimens. It's particularly important due to its long half-life and primary oral administration route. Systematic reviews provide comprehensive data on nadolol's pharmacokinetics, aiding clinicians in dosage adjustments (Kalsoom et al., 2022).

Applications in Chronic Atrial Fibrillation

Nadolol has been evaluated for controlling spontaneous and exercise-provoked heart rates in patients with chronic atrial fibrillation, especially those already receiving digoxin treatment. This research indicates its effectiveness and safety in such clinical scenarios (Dibianco et al., 1984).

Therapeutic Effects in Developmental Delays

Pilot studies have explored the use of nadolol for treating aggression and inattention/overactivity in individuals with developmental delays. These studies provide insights into the potential benefits and tolerability of nadolol in such unique patient populations (Connor et al., 1997).

Enantiomeric Separation Techniques

Research into the separation of nadolol enantiomers via various chromatographic methods contributes to our understanding of the drug's stereochemistry. Such studies are essential for improving drug purity and efficacy (Wang & Ching, 2003).

Use in Variceal Rebleeding in Cirrhosis

Clinical trials have assessed nadolol's efficacy in preventing variceal rebleeding in patients with cirrhosis. These studies are crucial for establishing nadolol's role in managing such high-risk conditions (Gatta et al., 1987).

Beta-adrenergic Blockade in Parkinson's Disease

Treatment of parkinsonian tremor with nadolol, a peripheral beta-adrenergic blocker, has been explored. This research is significant for understanding nadolol's potential in treating severe tremor in Parkinson's disease, especially when conventional medications are insufficient (Foster et al., 1984).

Controlling Ventricular Tachyarrhythmias

Studies have investigated nadolol's role in reducing ventricular dysrhythmias, such as premature ventricular contractions, ventricular couplets, and nonsustained runs of ventricular tachycardia. These findings are important for cardiac arrhythmia management (Nademanee et al., 1984).

Nadolol Use in Pregnancy

Research has considered the effects of nadolol on pregnancy outcomes, particularly its association with Small for Gestational Age (SGA) newborns. Such studies contribute to a better understanding of nadolol's safety profile in pregnant women (Basso et al., 2018).

Prevention of Supraventricular Tachycardia Post-CABG

Clinical trials have focused on the efficacy of nadolol in preventing supraventricular arrhythmias after coronary artery bypass graft surgery. This research is vital for postoperative cardiac care (Khuri et al., 1987).

Safety And Hazards

Nadolol is generally safe for use but it does have some side effects. Common side effects include numbness or cold feeling in your hands or feet, dizziness, feeling tired, upset stomach, vomiting, diarrhea, constipation, vision problems, or mood changes, confusion, memory problems . It is contraindicated in asthma, chronic obstructive pulmonary disease (COPD), cardiogenic shock, decompensated heart failure, or if your heart cannot pump blood properly .

properties

IUPAC Name

(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOSFSPZNDTMJ-UCWKZMIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nadolol
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Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide., 2.25e+00 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Record name Nadolol
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Mechanism of Action

Although nadolol is described as a non selective beta blocker, it does not interact with beta 3 adrenal receptors. Antagonism of beta-1 and beta-2 adrenoceptors in the heart inhibits cyclic AMP and its signalling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction. Antagonism of beta-2 adrenoceptors in the smooth muscle cells of the vasculature inhibits their relaxation, leading to an increase in peripheral vascular resistance and reducing the risk of severe hypotension. The increase in peripheral vascular resistance may contribute to the decrease in insulin sensitivity associated with nadolol use. Antagonism of beta-1 adrenoceptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine. Antagonism of beta-2 adrenoceptors in the liver and skeletal muscle inhibits glycogenolysis, in the lungs prevents bronchodilation, and in the pancrease inhibits insulin release., Nadolol inhibits response to adrenergic stimuli by competitively blocking beta1-adrenergic receptors within the myocardium and beta2-adrenergic receptors within bronchial and vascular smooth muscle., In the management of angina pectoris, the mechanism of action of nadolol is thought to be blockade of catecholamine induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure which result in a net decrease in myocardial oxygen consumption. However, nadolol may increase oxygen requirements by increasing left ventricular fiber length and end diastolic pressure, particularly in patients with heart failure., Through its beta-adrenergic blocking action, nadolol increases airway resistance (especially in asthmatic patients) and inhibits the release of free fatty acids and insulin by adrenergic stimulation., It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. Nadolol decreases blood pressure in both supine and standing positions.
Record name Nadolol
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Product Name

Nadolol

Color/Form

White to off-white, crystalline powder

CAS RN

220045-89-6, 42200-33-9
Record name Nadolol [USAN:INN:JAN:WHO-DD]
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Melting Point

124-130, 124-136 °C, 124 - 136 °C
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Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25,200
Citations
RC Heel, RN Brogden, GE Pakes, TM Speight… - Drugs, 1980 - Springer
… using standard animal models, nadolol has been shown to be … relative β-blocking potency of nadolol was usually about 2 to 9 … As with other β-blocking drugs, nadolol usually lowers both …
Number of citations: 110 link.springer.com
L Slusarek, K Florey - Analytical Profiles of Drug Substances, 1981 - Elsevier
Publisher Summary This chapter discusses nadolol. Nadolol is a white to off-white crystalline, odorless powder. The high-resolution mass spectrum yields a molecular ion at m/e …
Number of citations: 8 www.sciencedirect.com
R TANAKA, M HARAMURA, A TANAKA… - Analytical Sciences: X …, 2005 - jstage.jst.go.jp
… Nadolol has been contraindicated in bronchial asthma so far. The US Food and Drug Administration has recently approved the clinical trial on nadolol for asthma, because some animal …
Number of citations: 1 www.jstage.jst.go.jp
NA Hanania, S Singh, R El-Wali, M Flashner… - Pulmonary …, 2008 - Elsevier
… of escalating doses of the beta-blocker, nadolol, administered over 9 weeks to 10 subjects with … of nadolol was well tolerated. In 8 out of the 10 subjects, 9 weeks of nadolol treatment …
Number of citations: 161 www.sciencedirect.com
S Kalsoom, A Zamir, AU Rehman… - Journal of Clinical …, 2022 - Wiley Online Library
… Nadolol is a non‐selective beta‐adrenergic antagonist that is used … nadolol in humans. This review aimed to systematically collate and analyze publish data on the clinical PK of nadolol …
Number of citations: 3 onlinelibrary.wiley.com
A Sudilovsky, AH Elkind, RE Ryan Sr… - … : The Journal of …, 1987 - Wiley Online Library
… patients on nadolol 80 mg (4.1%), 2 of 47 patients on nadolol 160 … of migraine, 80 mg of nadolol administered once daily is … Furthermore, nadolol given as a single daily dose of 160 mg …
C Harvengt, FR Heller, P Martial… - The Journal of …, 1987 - Wiley Online Library
… Nadolol and atenolol elicited a lowering of the same magnitude in HDL‐C. Except for a … It seems that pindolol modifies the serum lipoprotein pattern less likely than propranolol, nadolol, …
Number of citations: 23 accp1.onlinelibrary.wiley.com
IS Leren, J Saberniak, E Majid, TF Haland… - Heart Rhythm, 2016 - Elsevier
… Superior effects of unselective β-blockers such as nadolol have also been reported in the … , and during treatment with nadolol. We hypothesized that nadolol is more effective than β 1 -…
Number of citations: 102 www.sciencedirect.com
C Merkel, R Marin, P Angeli, P Zanella, M Felder… - Gastroenterology, 2004 - Elsevier
… A total of 83 patients were randomized to nadolol (dose … During the study period, 9 patients randomized to nadolol and 29 … was also lower in patients randomized to nadolol (P = 0.02). …
Number of citations: 333 www.sciencedirect.com
R DiBianco, J Morganroth, JA Freitag, JA Ronan Jr… - American Heart …, 1984 - Elsevier
… During initial dose titration with nadolol, one patient was dropped from study for … nadolol and one patient receiving placebo complained of moderate fatigue. We conclude that nadolol is …
Number of citations: 135 www.sciencedirect.com

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